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Compound of Interest

Compound Name: Timelotem

Cat. No.: B15617451

For research, scientific, and drug development professionals.

Disclaimer: The following protocols and data are provided for informational purposes for a
compound within the pyrazino[1,2-a][1][2]benzodiazepine class. Specific, detailed synthesis
procedures and validated pharmacological data for Timelotem (CAS: 96306-34-2) are not
readily available in the public domain. The information presented here is a representative
example based on the synthesis of structurally related compounds and the known
pharmacology of benzodiazepines. All laboratory work should be conducted by qualified
professionals in appropriate facilities with all necessary safety precautions.

Introduction

Timelotem is a research chemical classified as a pyrazino[1,2-a][1][2]benzodiazepine.
Compounds in this class are known to exhibit psychoactive properties, including anxiolytic,
sedative, and anticonvulsant effects. The mechanism of action for benzodiazepines typically
involves the positive allosteric modulation of gamma-aminobutyric acid type A (GABAA)
receptors in the central nervous system. By binding to a specific site on the GABAA receptor,
these compounds enhance the effect of the inhibitory neurotransmitter GABA, leading to a
decrease in neuronal excitability.

Physicochemical Properties of Timelotem
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Property Value

10-fluoro-3-methyl-7-(thiophen-2-

IUPAC Name y)-1,2,3,4,4a,5-hexahydrobenzo[f]pyrazino[1,2-
aj[1][2]diazepine

CAS Number 96306-34-2

Molecular Formula C17H1sFN3S

Molecular Weight 315.4 g/mol

Appearance Off-white to pale yellow crystalline solid

N Soluble in DMSO and ethanol, sparingly soluble
Solubility . ¢
in water

Representative Synthesis Protocol

The synthesis of Timelotem, a pyrazino[1,2-a][1][2]benzodiazepine derivative, involves a multi-
step process. The following is a representative protocol based on general synthetic methods for
this class of compounds.

Materials and Reagents:

e 2-amino-5-fluorobenzophenone

e Thiophene-2-carbonyl chloride

¢ N-methylpiperazine

o A suitable reducing agent (e.g., Sodium borohydride)

e Asuitable Lewis acid catalyst (e.g., Zinc chloride)

» Appropriate solvents (e.g., Toluene, Methanol, Dichloromethane)
e Hydrochloric acid

e Sodium bicarbonate
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e Magnesium sulfate

 Silica gel for column chromatography

Experimental Workflow:

Caption: A generalized workflow for the synthesis of a pyrazino[1,2-a][1][2]benzodiazepine.

Procedure:

Synthesis Workflow
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e Acylation: In a round-bottom flask, dissolve 2-amino-5-fluorobenzophenone in an appropriate
anhydrous solvent such as toluene. Add a suitable base, like triethylamine, to the solution.
Slowly add thiophene-2-carbonyl chloride dropwise at room temperature. Stir the reaction
mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up and Isolation of Intermediate: After the reaction is complete, wash the mixture with a
saturated sodium bicarbonate solution and then with brine. Dry the organic layer over
anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the
crude acylated intermediate.

e Cyclization: To the crude intermediate, add N-methylpiperazine and a Lewis acid catalyst
such as zinc chloride in a suitable solvent like dichloromethane. Reflux the mixture for 24-48
hours.

e Reduction: After cooling to room temperature, slowly add a reducing agent, for instance,
sodium borohydride, in methanol. Stir for another 4-6 hours.

o Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the
product with dichloromethane. Wash the combined organic layers with water and brine, then
dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the
crude product by silica gel column chromatography using a suitable eluent system (e.g., a
gradient of ethyl acetate in hexane) to yield Timelotem as a solid.

Pharmacological Data (Representative)

The following data are illustrative for a compound of this class and are not specific to
Timelotem.

Table 1: In Vitro GABAA Receptor Subtype Binding Affinity
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Receptor Subtype Ki (nM)
o12y2 15
02[32y2 25
o3P2y2 30
os32y2 50

Table 2: In Vitro Efficacy as a Positive Allosteric Modulator (PAM)

Receptor Subtype ECso of GABA Shift (fold) Maximal Potentiation (%)
a1P2y:2 2.5 150
02[32y2 2.2 130
o3P2y2 2.0 120
os32y2 1.8 100

Mechanism of Action: GABAA Receptor Modulation

Timelotem is presumed to act as a positive allosteric modulator of the GABAA receptor. The
binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of
the neuron and inhibition of neurotransmission. Timelotem is thought to bind to the
benzodiazepine site on the GABAA receptor, which is distinct from the GABA binding site. This
allosteric binding enhances the effect of GABA, increasing the frequency of chloride channel

opening and thus potentiating the inhibitory effect.
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Caption: Simplified signaling pathway of a GABAA receptor positive allosteric modulator.

Experimental Protocols for Pharmacological
Characterization

1. Radioligand Binding Assay

o Objective: To determine the binding affinity (Ki) of Timelotem for different GABAA receptor
subtypes.

o Materials: Cell membranes expressing specific human recombinant GABAA receptor
subtypes (e.g., a1p2yz2, 0z22y2, as3pz2y2, asB2y2), [*H]-Flunitrazepam (a radiolabeled
benzodiazepine), unlabeled Timelotem, assay buffer (e.g., Tris-HCI), scintillation fluid, and a
scintillation counter.

e Procedure:
o Prepare a series of dilutions of unlabeled Timelotem.

o In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-
Flunitrazepam and varying concentrations of unlabeled Timelotem.

o Incubate at 4°C for 60-90 minutes to reach equilibrium.
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o Terminate the binding reaction by rapid filtration through glass fiber filters to separate
bound from free radioligand.

o Wash the filters with ice-cold assay buffer.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the ICso value (the concentration of Timelotem that inhibits 50% of the specific
binding of [*H]-Flunitrazepam) and then determine the Ki value using the Cheng-Prusoff
equation.

. Electrophysiology Assay (Two-Electrode Voltage Clamp)

Objective: To measure the efficacy of Timelotem as a positive allosteric modulator of
GABAA receptor function.

Materials: Xenopus laevis oocytes injected with cRNAs for specific GABAA receptor
subunits, two-electrode voltage clamp setup, recording solution (e.g., Ringer's solution),
GABA, and Timelotem.

Procedure:
o Prepare oocytes expressing the desired GABAA receptor subtype.

o Place an oocyte in the recording chamber and impale it with two microelectrodes (one for
voltage clamping and one for current recording).

o Perfuse the oocyte with the recording solution.

o Apply a sub-maximal concentration of GABA (e.g., EC10-EC-2o) to elicit a baseline current
response.

o Co-apply the same concentration of GABA with varying concentrations of Timelotem.
o Measure the potentiation of the GABA-evoked current by Timelotem.

o Calculate the fold-shift in the GABA ECso and the maximal potentiation of the GABA
response.
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Conclusion

The provided information offers a representative framework for the synthesis and
pharmacological evaluation of a pyrazino[1,2-a][1][2]benzodiazepine such as Timelotem.
Researchers and drug development professionals should use this as a general guide and are
strongly encouraged to consult peer-reviewed literature and patents for specific details on the
synthesis and characterization of this and related compounds. All experimental work must be
conducted with appropriate safety measures and ethical considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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